molecular formula C13H14N2O2 B2354008 (3S)-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide CAS No. 1218505-64-6

(3S)-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No. B2354008
CAS RN: 1218505-64-6
M. Wt: 230.267
InChI Key: DVONWCHOUDMMDI-NSHDSACASA-N
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Description

(3S)-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is a chemical compound with a molecular formula C16H16N2O2. It is a synthetic derivative of isoquinoline and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Analytical Chemistry and Drug Testing

  • The unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides, which are among the drug candidates for the treatment of anemic disorders, has been studied for the formulation of general mechanisms underlying their fragmentation behavior. This provides analytical tools for the establishment of a LC/MS(/MS) based screening procedure for model HIF-stabilizers and their potential metabolites in clinical, forensic, and sports drug testing (Beuck et al., 2009).

Synthetic Chemistry

  • Research has demonstrated the selectivity in aryl radical cyclizations of enamides, leading to the exclusive formation of tetrahydroisoquinoline derivatives, showcasing the utility of these compounds in synthetic organic chemistry (Ishibashi et al., 2000).
  • A one-pot synthesis approach for pyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives via a four-component reaction has been developed, indicating the versatility of isoquinoline derivatives in multicomponent synthesis (Alizadeh & Zohreh, 2008).

properties

IUPAC Name

(3S)-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-12(16)15-8-10-6-4-3-5-9(10)7-11(15)13(14)17/h2-6,11H,1,7-8H2,(H2,14,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVONWCHOUDMMDI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2=CC=CC=C2CC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

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